molecular formula C28H32ClN3O8S B10799869 Prochlorperazine (D8 dimeleate)

Prochlorperazine (D8 dimeleate)

Cat. No.: B10799869
M. Wt: 614.1 g/mol
InChI Key: DSKIOWHQLUWFLG-YPHSVWBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prochlorperazine (D8 dimeleate) is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the dimeleate salt by reacting the base compound with maleic acid .

Industrial Production Methods: In industrial settings, the production of Prochlorperazine (D8 dimeleate) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as chlorination, alkylation, and salt formation, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine (D8 dimeleate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prochlorperazine (D8 dimeleate) has a wide range of scientific research applications:

Mechanism of Action

Prochlorperazine (D8 dimeleate) exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, the compound has antagonistic effects on histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .

Comparison with Similar Compounds

Comparison:

Prochlorperazine (D8 dimeleate) stands out due to its balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.

Properties

Molecular Formula

C28H32ClN3O8S

Molecular Weight

614.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i11D2,12D2,13D2,14D2;;

InChI Key

DSKIOWHQLUWFLG-YPHSVWBLSA-N

Isomeric SMILES

[2H]C1(N(C(C(N(C1([2H])[2H])CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)([2H])[2H])([2H])[2H])C)[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.